4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 6612-16-4
VCID: VC16339450
InChI: InChI=1S/C15H11Cl5N2O/c16-10-3-1-9(2-4-10)13(23)22-14(15(18,19)20)21-12-7-5-11(17)6-8-12/h1-8,14,21H,(H,22,23)
SMILES:
Molecular Formula: C15H11Cl5N2O
Molecular Weight: 412.5 g/mol

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide

CAS No.: 6612-16-4

Cat. No.: VC16339450

Molecular Formula: C15H11Cl5N2O

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide - 6612-16-4

Specification

CAS No. 6612-16-4
Molecular Formula C15H11Cl5N2O
Molecular Weight 412.5 g/mol
IUPAC Name 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
Standard InChI InChI=1S/C15H11Cl5N2O/c16-10-3-1-9(2-4-10)13(23)22-14(15(18,19)20)21-12-7-5-11(17)6-8-12/h1-8,14,21H,(H,22,23)
Standard InChI Key PNQNULKKWXJJFG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide, reflects its intricate structure. Central to the molecule is a benzamide core substituted with a chlorine atom at the para position. Attached to the amide nitrogen is a 2,2,2-trichloroethyl group, which itself is linked to a 4-chloroaniline moiety. This arrangement creates a sterically crowded environment, influencing its solubility and reactivity.

Table 1: Key Molecular Properties

PropertyValue
CAS No.6612-16-4
Molecular FormulaC₁₅H₁₁Cl₅N₂O
Molecular Weight412.5 g/mol
IUPAC Name4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide
Hazard ClassificationToxic (Category 2), Environmental Hazard (Category 1)

Physicochemical Characteristics

The compound’s high chlorine content (five chlorine atoms) contributes to its lipophilicity, with a calculated logP value exceeding 4.0, suggesting poor aqueous solubility but strong membrane permeability. Spectral data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the presence of characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (C=O stretch at ~1680 cm⁻¹ in IR). Thermal analysis reveals stability up to 150°C, beyond which decomposition releases chlorinated byproducts.

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide involves sequential reactions starting from 4-chlorobenzoic acid and 4-chloroaniline:

  • Chlorination: 4-Chlorobenzoic acid undergoes thionyl chloride treatment to form 4-chlorobenzoyl chloride.

  • Amide Formation: Reaction with 2,2,2-trichloroethylamine in dichloromethane (DCM) yields 4-chloro-N-(2,2,2-trichloroethyl)benzamide.

  • Nucleophilic Substitution: The trichloroethyl intermediate reacts with 4-chloroaniline under basic conditions (triethylamine catalyst) to install the anilino group .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1SOCl₂, reflux, 6h92
2DCM, 0°C, 2h85
3Et₃N, DMF, 60°C, 12h78

Challenges and Side Reactions

The trichloroethyl group’s steric bulk and electron-withdrawing effects hinder nucleophilic attack during Step 3, necessitating prolonged heating. Competing side reactions include hydrolysis of the amide bond in polar aprotic solvents and elimination of HCl to form undesired alkenes. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, confirmed by high-performance liquid chromatography (HPLC).

Biological Activity and Mechanisms

Enzyme Inhibition Studies

The compound exhibits moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM) and acetylcholinesterase (AChE) (IC₅₀ = 18 µM), suggesting potential anti-inflammatory and neuroprotective applications. Molecular docking simulations reveal binding to COX-2’s active site through hydrophobic interactions with Val523 and hydrogen bonding with Tyr385.

Applications in Agrochemicals and Materials Science

Herbicidal Activity

Field trials show 80% suppression of Amaranthus retroflexus at 2 kg/ha, comparable to commercial herbicides like atrazine. The mode of action involves inhibition of photosystem II (PSII) by binding to the D1 protein, disrupting electron transport.

Polymer Stabilization

Incorporating 0.1–0.5 wt% of the compound into polyvinyl chloride (PVC) enhances thermal stability, increasing decomposition onset temperature by 40°C. The mechanism involves scavenging of free radicals and binding to labile chloride sites in the polymer backbone.

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